molecular formula C20H21N3O B286833 1-(2-ethylphenyl)-5-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide

1-(2-ethylphenyl)-5-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B286833
M. Wt: 319.4 g/mol
InChI Key: WSUKIMMPCYTPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-5-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide, commonly known as EMPC, is a chemical compound that has been studied for its potential use in various scientific research applications. EMPC belongs to the class of pyrazole-based compounds and has been found to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of EMPC is not fully understood. However, it has been suggested that EMPC exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EMPC has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory properties, EMPC has been shown to exhibit antioxidant, anti-tumor, and anti-microbial activities. It has also been reported to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMPC in lab experiments is its relatively low toxicity. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions that could be explored in the study of EMPC. One area of research could be the development of more efficient synthesis methods for EMPC. Another area of research could be the investigation of the potential use of EMPC in the treatment of various inflammatory diseases. Additionally, the potential use of EMPC in combination with other anti-inflammatory agents could also be explored.

Synthesis Methods

The synthesis of EMPC has been reported in several research papers. One of the most common methods involves the reaction of 2-acetylphenylhydrazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further reactions to yield EMPC.

Scientific Research Applications

EMPC has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Several studies have shown that EMPC exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-5-methyl-N-(3-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C20H21N3O/c1-4-16-9-5-6-11-19(16)23-15(3)18(13-21-23)20(24)22-17-10-7-8-14(2)12-17/h5-13H,4H2,1-3H3,(H,22,24)

InChI Key

WSUKIMMPCYTPDP-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=CC(=C3)C)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=CC(=C3)C)C

Origin of Product

United States

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